![molecular formula C10H10O2S B021213 3-[4-(Methylsulfanyl)phenyl]acrylic acid CAS No. 102016-58-0](/img/structure/B21213.png)
3-[4-(Methylsulfanyl)phenyl]acrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-[4-(Methylsulfanyl)phenyl]acrylic acid often involves stereospecific reactions such as the Perkin condensation reaction and palladium-catalyzed Suzuki cross-coupling reaction. These methods have been employed to prepare a range of (E)-3-(4-methanesulfonylphenyl)acrylic acids with various phenyl ring substitutions, indicating the versatility of synthetic approaches for related compounds (Moreau et al., 2006). Additionally, the chemoselective Michael reaction of acrylic acid with 3-phenylquinoxalin-2(1H)-thione showcases another route for synthesizing related molecules, highlighting the diverse synthetic strategies that can be adapted for 3-[4-(Methylsulfanyl)phenyl]acrylic acid (El Rayes et al., 2019).
Molecular Structure Analysis
Theoretical studies on similar molecules, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, provide insights into the optoelectronic properties of these compounds. Investigations using methods like RHF and DFT reveal structural, optoelectronic, and thermodynamic properties, which can be insightful for understanding the molecular structure of 3-[4-(Methylsulfanyl)phenyl]acrylic acid (Fonkem et al., 2019).
Chemical Reactions and Properties
The reactivity of acrylic acid derivatives towards enzymatic inhibition has been demonstrated through the synthesis of dual inhibitors targeting cyclooxygenases and lipoxygenases. Such studies reveal the potential chemical reactivity and biological relevance of 3-[4-(Methylsulfanyl)phenyl]acrylic acid analogs (Moreau et al., 2006).
Physical Properties Analysis
Investigations into compounds with structural similarities, such as those incorporating acrylic acid units, offer insights into the physical properties, including luminescence, of 3-[4-(Methylsulfanyl)phenyl]acrylic acid derivatives. For example, terbium-doped poly(acrylic acid) studies highlight how the incorporation of acrylic acid units influences luminescent properties (Flores et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-[4-(Methylsulfanyl)phenyl]acrylic acid can be inferred from studies on similar acrylic acid derivatives, which have shown a wide range of reactivities and interactions. For instance, the Michael addition of p-styrenesulfinate to acrylic compounds indicates the potential for diverse chemical transformations (Kamogawa et al., 1980).
Applications De Recherche Scientifique
Cancer Therapy and Anti-inflammatory Drugs : A related compound, (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, exhibits potential as dual inhibitors of cyclooxygenases and lipoxygenases. This property makes them promising candidates for applications in cancer therapy and anti-inflammatory drugs (Moreau, Chen, Rao, & Knaus, 2006).
Corrosion Inhibition : Self-assembled films of a similar compound, (E)-3-(4-((1H-imidazol-1-yl)methyl)-Phenyl)acrylic acid, effectively protect iron surfaces from corrosion. The inhibition abilities strengthen with longer immersion times in solutions (Zhe, Shenhao, Yan-hui, & Le, 2009).
Anticancer Activity : Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates show promising anticancer activity against human HCT-116 and MCF-7 cell lines. These compounds may be further developed as targeted therapies (El Rayes et al., 2019).
Antimicrobial Drugs : Fluoro-substituted phenyl acrylic acids have potential as antimicrobial drugs due to their weaker interactions and geometry, which might enhance their hydrolysis and lipophilicity (Hussain et al., 2010).
Optoelectronic Properties : The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid is identified as a potential nonlinear optical material, considering its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).
Ocular Drug Delivery : Poly(acrylic acid) and methylcellulose can form stable nanoparticles and non-irritant mucoadhesive films, suitable for ocular delivery of riboflavin. This offers potential for corneal cross-linking treatments (Khutoryanskaya et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHKZCSIUIANZ-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Methylsulfanyl)phenyl]acrylic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

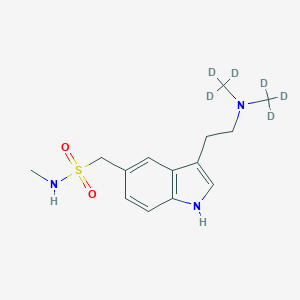

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)
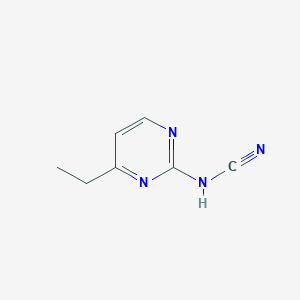


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
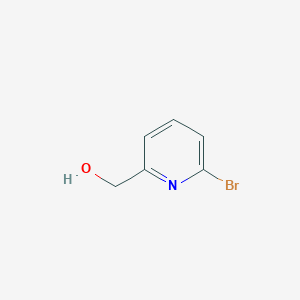
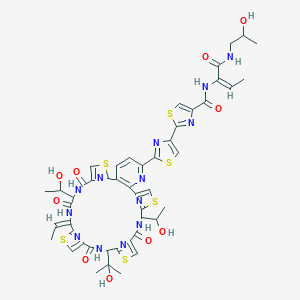

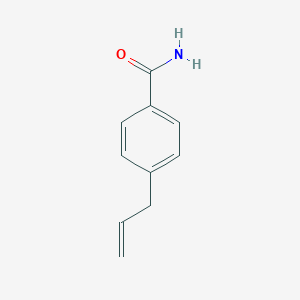
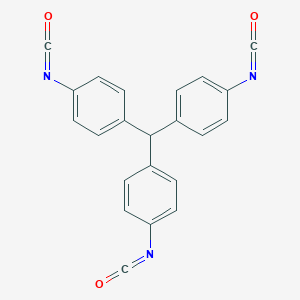

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)